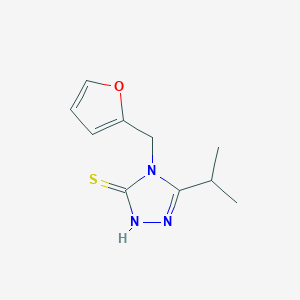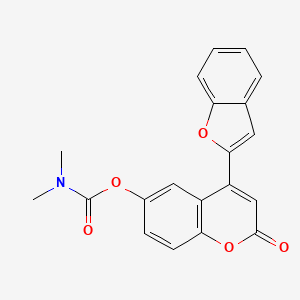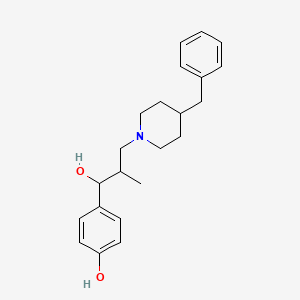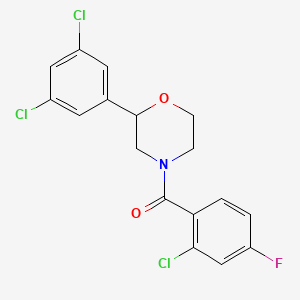![molecular formula C10H18O B2564671 2-Spiro[2.5]octan-8-ylethanol CAS No. 2503208-15-7](/img/structure/B2564671.png)
2-Spiro[2.5]octan-8-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Spiro[2.5]octan-8-ylethanol is a unique organic compound characterized by its spirocyclic structure, which consists of two rings connected by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Spiro[2One common method involves the annulation of cyclopentane or cyclobutane rings using readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of strong bases or acids to facilitate ring closure and the formation of the spiro center.
Industrial Production Methods
While specific industrial production methods for 2-Spiro[2This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Spiro[2.5]octan-8-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the hydroxyl group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-Spiro[2.5]octan-8-ylethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique structure makes it a useful tool for studying molecular interactions and biological pathways.
Medicine: Spirocyclic compounds, including this compound, are investigated for their potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Industry: The compound’s properties make it suitable for developing novel materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of 2-Spiro[2.5]octan-8-ylethanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share a similar spirocyclic structure and are used in medicinal chemistry for their biological activities.
Spirocyclic Cyclopropanes:
Uniqueness
2-Spiro[2.5]octan-8-ylethanol is unique due to its specific ring size and the presence of the ethanol group, which imparts distinct chemical and physical properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields .
Properties
IUPAC Name |
2-spiro[2.5]octan-8-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAUYUKKWOXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)

![(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2564592.png)




![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)
![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)
![Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2564607.png)

![1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2564609.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
